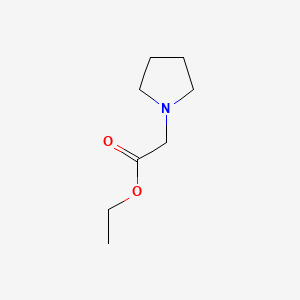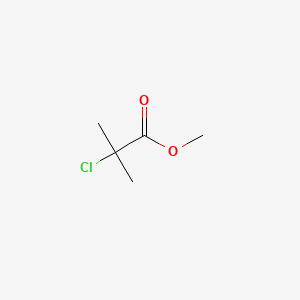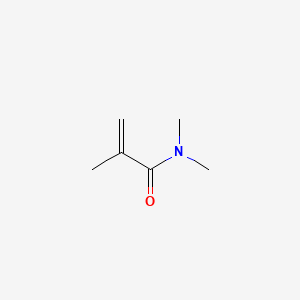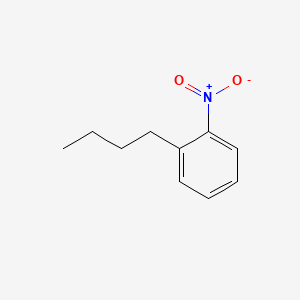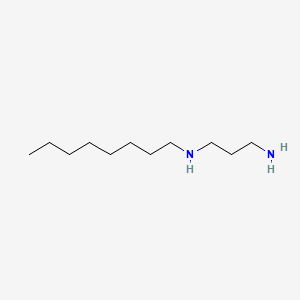
Oxalato de propilhidrazina
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydrazine derivatives often involves reactions with carbonyl compounds or through oxidative coupling methods. For example, palladium-catalyzed oxidative nonclassical Heck reactions have been employed to produce β-arylated carbonyl compounds using arylhydrazines, demonstrating a method that could potentially be adapted for synthesizing propylhydrazine derivatives (Xiaoshuo Wang et al., 2022).
Molecular Structure Analysis
Dihydrazinium oxalate , a compound formed from the reaction of hydrazine hydrate with oxalic acid, showcases the potential molecular structure elements that propylhydrazine oxalate might exhibit. The crystal structure analysis revealed a planar oxalate ion and an intricate hydrogen bonding network, suggesting a similar structural framework could be present in propylhydrazine oxalate (R. Selvakumar et al., 2014).
Chemical Reactions and Properties
Hydrazine derivatives, including arylhydrazines, participate in various carbon-carbon and carbon-heteroatom cross-coupling reactions. These reactions are crucial for synthesizing biologically active molecules, indicating the reactivity and potential utility of hydrazine derivatives in chemical synthesis (A. Hosseinian et al., 2018).
Physical Properties Analysis
The synthesis of unsymmetrical dimethylhydrazine oxalate from liquid rocket propellant highlights the physical properties of a hydrazine oxalate derivative, including good thermal stability and a specific melting point, which could be relevant for predicting the properties of propylhydrazine oxalate (Xiaogang Mu et al., 2018).
Chemical Properties Analysis
The interaction of hydrazine derivatives with oxalic acid and other carbonyl compounds suggests a wide range of chemical behaviors, such as the ability to form molecular salts and engage in complex hydrogen bonding. These interactions underline the versatility and reactivity of hydrazine derivatives in forming stable compounds with oxalate ions (R. Selvakumar et al., 2014).
Aplicaciones Científicas De Investigación
Medicina: Síntesis de Agentes Terapéuticos
El oxalato de propilhidrazina se explora en química medicinal para la síntesis de agentes terapéuticos. Su grupo hidrazina puede ser un precursor para la síntesis de varios medicamentos, incluidos aquellos con posibles propiedades antitumorales, antidepresivas e hipotensoras. El componente oxalato también puede desempeñar un papel en la formación de profármacos, que están diseñados para mejorar la solubilidad o estabilidad del fármaco .
Agricultura: Crecimiento y Protección de Plantas
En agricultura, el this compound puede usarse en la síntesis de reguladores del crecimiento vegetal o como componente en la formulación de pesticidas. Su estructura química podría manipularse para crear compuestos que afecten la actividad de las hormonas vegetales o protejan los cultivos de plagas y enfermedades .
Procesos Industriales: Síntesis Química
Este compuesto encuentra su aplicación en diversos procesos de síntesis química industrial. Puede actuar como un bloque de construcción para la producción de polímeros, resinas y otros compuestos orgánicos complejos. Su reactividad con otros agentes químicos puede aprovecharse para crear materiales con propiedades específicas requeridas en la fabricación .
Aplicaciones Ambientales: Bioremediación
El potencial del this compound en aplicaciones ambientales radica en su papel en los procesos de biorremediación. Podría utilizarse para sintetizar compuestos que ayuden en la desintoxicación de contaminantes, como metales pesados y contaminantes orgánicos, contribuyendo así a los esfuerzos de limpieza ambiental .
Industria Alimentaria: Análisis de Alimentos
Si bien no se usa directamente como aditivo alimentario, el this compound puede estar involucrado en métodos analíticos para pruebas de alimentos. Podría formar parte de los ensayos que detectan la presencia de nutrientes o contaminantes específicos, asegurando la seguridad y calidad de los alimentos .
Ciencia de Materiales: Desarrollo de Materiales Avanzados
En ciencia de materiales, el this compound puede utilizarse en el desarrollo de materiales avanzados. Su incorporación a nanomateriales o como catalizador en la síntesis de materiales podría conducir a la creación de nuevos materiales con propiedades mejoradas para su uso en electrónica, aeroespacial y otras industrias de alta tecnología .
Investigación en Bioquímica: Estudios Enzimáticos
El this compound es valioso en la investigación bioquímica, particularmente en estudios enzimáticos. Puede servir como sustrato o inhibidor en reacciones enzimáticas, ayudando a dilucidar los mecanismos de acción de varias enzimas y sus roles en los procesos biológicos .
Safety and Hazards
Direcciones Futuras
While specific future directions for Propylhydrazine oxalate are not mentioned in the search results, there are ongoing developments in the understanding and treatment of conditions related to oxalate, a component of Propylhydrazine oxalate . These include new therapies based on RNA interference and further clinical trials for promising therapeutics .
Mecanismo De Acción
Mode of Action
The specifics of these interactions and the resulting changes are yet to be fully understood .
Biochemical Pathways
Propylhydrazine Oxalate may be involved in the metabolism of oxalate, a secondary metabolite secreted by various organisms, including bacteria and fungi . Oxalate plays a role in several processes, such as nutrient availability, mineral weathering, and the precipitation of metal oxalates .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that oxalate, which propylhydrazine oxalate may be involved in metabolizing, can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propylhydrazine Oxalate. For instance, atmospheric conditions such as relative humidity and aerosol acidity can impact the formation of oxalate . Additionally, factors such as ambient temperature can also influence the formation of oxalate .
Propiedades
IUPAC Name |
oxalic acid;propylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXLENZWWDUZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212817 | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56884-75-4, 6340-91-6 | |
| Record name | Hydrazine, propyl-, ethanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, propyl-, oxalate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylhydrazine oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)

![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)


